Diprotin A TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

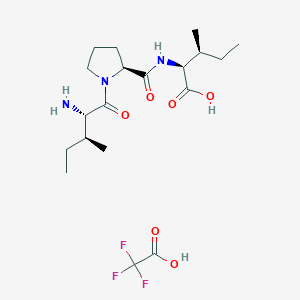

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYVJOUHGUZNN-BABXMESMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32F3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Diprotin A TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprotin A, a tripeptide with the sequence Ile-Pro-Ile, is a well-characterized competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), also known as CD26. Its trifluoroacetate (TFA) salt is commonly used in research settings. This technical guide elucidates the core mechanism of action of Diprotin A TFA, presenting quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Primary Mechanism of Action: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

The principal mechanism of action of Diprotin A is the competitive inhibition of dipeptidyl peptidase IV (DPP-IV).[1][2] DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.

Key Functions of DPP-IV Inhibition by Diprotin A:

-

Regulation of Incretins and Blood Glucose: By inhibiting DPP-IV, Diprotin A prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to prolonged activity of these hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby helping to regulate blood glucose levels.

-

Modulation of Chemokine Activity: DPP-IV is also known to truncate various chemokines, altering their biological activity. Diprotin A's inhibition of DPP-IV can, therefore, influence inflammatory responses and cell migration. For instance, it has been shown to enhance the chemotaxis of murine embryonic stem cells towards stromal cell-derived factor-1 (SDF-1/CXCL12).[3]

-

Enhancement of Stem Cell Engraftment: Pre-incubation of CD34+ human umbilical cord blood cells with Diprotin A has been demonstrated to increase their engraftment in NOD/SCID recipient mice, suggesting a role in stem cell biology.[3][4]

Quantitative Data Summary

The inhibitory potency and effective concentrations of Diprotin A have been determined in various experimental settings. The table below summarizes the available quantitative data.

| Parameter | Value | Species/System | Application | Reference |

| IC50 | 1.1 µg/mL | Not specified | DPP-4 Inhibition | [3] |

| Effective Concentration | 25 µM | Rat pancreatic β-cells (BRIN-BD11) | Inhibition of GLP-1 degradation | [3] |

| Effective Concentration | 100 µM | Human Endothelial Cells (hECs) | Induction of Src and VE-cadherin phosphorylation | [1] |

| In Vivo Dosage | 70 µg/kg (twice daily for 7 days) | Mice | Aggravation of vascular leakage in the retina | [1] |

| Effective Concentration | 5 mg/mL | Murine embryonic stem cells | Enhancement of chemotaxis towards SDF-1/CXCL12 | [3] |

| Effective Concentration | 5 mM | Human umbilical cord blood cells (CD34+) | Increased engraftment in NOD/SCID mice | [3] |

| ED50 (Analgesia) | 295 nmol/rat (intracerebroventricular) | Rat | Naloxone-reversible analgesia | [5] |

Downstream Signaling Effects: The SDF-1α/CXCR4/Src/VE-cadherin Pathway

Beyond its role in glucose metabolism, Diprotin A has been shown to induce vascular leakage by augmenting the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[1][2][6][7] Inhibition of DPP-IV by Diprotin A is thought to increase the local concentration of active SDF-1α. This leads to the activation of its receptor, CXCR4, which in turn initiates a signaling cascade resulting in the phosphorylation of Src and vascular endothelial-cadherin (VE-cadherin).[1][2] The phosphorylation of VE-cadherin disrupts endothelial cell-to-cell junctions, leading to increased vascular permeability.[1][2][6]

Experimental Protocols

While specific, detailed protocols are proprietary to the conducting laboratories, the following methodologies can be inferred from the available literature for key experiments.

DPP-IV Inhibition Assay

This experiment aims to determine the concentration of Diprotin A required to inhibit 50% of DPP-IV activity (IC50).

In Vitro Cell-Based Assays for Vascular Permeability

These experiments investigate the effect of Diprotin A on endothelial cell junctions and signaling.

-

Cell Culture: Human Endothelial Cells (hECs) are cultured to confluence in appropriate media.

-

Treatment: Cells are treated with Diprotin A (e.g., 100 µM) for a specified duration. In some conditions, cells are pre-treated with a CXCR4 blocker or a Src inhibitor to confirm the signaling pathway.

-

Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of Src (at Tyr416) and VE-cadherin (at Tyr731) using phospho-specific antibodies.

-

Immunofluorescence Microscopy: Cells are fixed, permeabilized, and stained with antibodies against VE-cadherin to visualize the integrity of cell-to-cell junctions. Disruption of these junctions is indicative of increased permeability.

In Vivo Murine Models of Retinopathy

These studies assess the effect of Diprotin A on vascular leakage in a living organism.

-

Animal Model: A model of retinopathy (e.g., retinopathy of prematurity or diabetic retinopathy) is established in mice.

-

Administration: Diprotin A is administered to the mice (e.g., intraperitoneal injection of 70 µg/kg twice daily for 7 days).

-

Assessment of Vascular Leakage: Vascular leakage in the retina is quantified using methods such as Evans blue dye extravasation.

-

Tissue Analysis: Retinal tissue is harvested for Western blot analysis to measure the phosphorylation levels of Src and VE-cadherin.

Conclusion

This compound is a potent inhibitor of DPP-IV with multifaceted biological effects. Its primary mechanism of action involves the prevention of incretin and chemokine degradation, impacting glucose homeostasis and cellular migration. Furthermore, its influence on the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway highlights a distinct mechanism for inducing vascular permeability. The provided data and methodologies offer a comprehensive overview for researchers investigating the therapeutic potential and biological roles of Diprotin A.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. peptidepharma.com [peptidepharma.com]

- 5. Diprotin A, an inhibitor of dipeptidyl aminopeptidase IV(EC 3.4.14.5) produces naloxone-reversible analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound (Ile-Pro-Pro (TFA)) | CAS#:209248-71-5 | Chemsrc [chemsrc.com]

Diprotin A TFA: A Technical Guide to its Function as a DPP-IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprotin A, a tripeptide (Ile-Pro-Ile), is a well-established competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), also known as CD26. This enzyme plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Diprotin A prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This technical guide provides an in-depth overview of Diprotin A TFA (the trifluoroacetic acid salt of Diprotin A), focusing on its biochemical properties, mechanism of action, experimental protocols for its evaluation, and its influence on relevant signaling pathways.

Biochemical and Physicochemical Properties

This compound is the trifluoroacetic acid salt of the synthetic peptide Ile-Pro-Ile. The trifluoroacetate counterion is a common result of the purification process using high-performance liquid chromatography (HPLC).

| Property | Value | Reference |

| Synonyms | Ile-Pro-Ile TFA, IPI TFA | [1] |

| Molecular Formula | C₁₇H₃₁N₃O₄ · C₂HF₃O₂ | [1] |

| Molecular Weight | 455.47 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% (HPLC) | [3] |

| Solubility | Soluble in water (≥ 77.5 mg/mL) | [1] |

| Storage | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. | [1] |

Mechanism of Action as a DPP-IV Inhibitor

Dipeptidyl peptidase-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. The primary mechanism of action of Diprotin A is the competitive inhibition of DPP-IV. By binding to the active site of the enzyme, Diprotin A prevents the degradation of natural substrates, most notably the incretin hormones GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells. This overall effect contributes to improved glycemic control.

References

Diprotin A TFA and its Impact on VE-Cadherin Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial (VE)-cadherin, a critical component of endothelial adherens junctions, plays a pivotal role in maintaining vascular integrity. Its phosphorylation status is a key determinant of endothelial barrier function. This technical guide delves into the effects of Diprotin A trifluoroacetate (TFA), a dipeptidyl peptidase-4 (DPP-4) inhibitor, on the phosphorylation of VE-cadherin. Emerging evidence indicates that Diprotin A TFA induces VE-cadherin phosphorylation, leading to a disruption of endothelial cell-to-cell junctions and a subsequent increase in vascular permeability. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols to investigate these effects, and a summary of the quantitative data available.

Introduction

Vascular leakage is a hallmark of various pathological conditions, including diabetic retinopathy, inflammation, and tumor angiogenesis. The integrity of the vascular endothelium, a monolayer of endothelial cells lining the blood vessels, is paramount in regulating the passage of fluids and solutes from the bloodstream into the surrounding tissues. This barrier function is primarily maintained by adherens junctions, with VE-cadherin being the principal adhesion molecule.

The adhesive function of VE-cadherin is intricately regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of specific tyrosine residues within the cytoplasmic tail of VE-cadherin can lead to the disassembly of adherens junctions, thereby increasing endothelial permeability.

Diprotin A, an inhibitor of dipeptidyl peptidase-4 (DPP-4), has been shown to influence vascular permeability. DPP-4 is an enzyme that inactivates various bioactive peptides, including the chemokine stromal cell-derived factor-1α (SDF-1α). By inhibiting DPP-4, Diprotin A increases the bioavailability of SDF-1α, which in turn can trigger a signaling cascade culminating in VE-cadherin phosphorylation. This guide will explore the mechanisms and experimental investigation of this phenomenon.

Signaling Pathway: The SDF-1α/CXCR4/Src/VE-Cadherin Axis

This compound's effect on VE-cadherin phosphorylation is primarily mediated through the augmentation of the Stromal Cell-Derived Factor-1α (SDF-1α)/CXCR4 signaling pathway. As a DPP-4 inhibitor, Diprotin A prevents the degradation of SDF-1α, leading to its accumulation.[1][2][3] The elevated levels of SDF-1α then activate its receptor, CXCR4, on the surface of endothelial cells.

This receptor activation initiates a downstream signaling cascade that involves the activation of the proto-oncogene tyrosine-protein kinase Src.[1][4][5] Activated Src, a non-receptor tyrosine kinase, then directly phosphorylates VE-cadherin at specific tyrosine residues, notably Tyr731.[3] This phosphorylation event disrupts the interaction of VE-cadherin with catenins, leading to the destabilization of adherens junctions, the formation of intercellular gaps, and a subsequent increase in vascular permeability.[1][2]

Quantitative Data on VE-Cadherin Phosphorylation

Studies have demonstrated a dose-dependent effect of Diprotin A on the phosphorylation of VE-cadherin. The following table summarizes the quantitative findings from key experiments.

| Treatment Group | Concentration (µM) | Phosphorylated VE-cadherin (Tyr731) Fold Change (vs. Control) | Reference |

| Control | 0 | 1.0 | Lee et al., 2016[6] |

| Diprotin A | 1 | ~1.5 | Lee et al., 2016[6] |

| Diprotin A | 10 | ~2.0 | Lee et al., 2016[6] |

| Diprotin A | 100 | ~2.5 | Lee et al., 2016[6] |

Experimental Protocols

To investigate the effect of this compound on VE-cadherin phosphorylation, a series of in vitro experiments are typically performed. The following sections provide detailed methodologies for these key experiments.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

HUVECs are a widely used primary cell model for studying endothelial cell biology.

Materials:

-

Human Umbilical Veins

-

Collagenase solution (e.g., 0.1% in PBS)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Gelatin-coated culture flasks or plates

Protocol:

-

Isolate HUVECs from human umbilical veins by collagenase digestion.

-

Culture the isolated cells in endothelial cell growth medium supplemented with FBS and antibiotics on gelatin-coated flasks.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.

-

Use HUVECs at early passages (2-5) for experiments to ensure phenotypic stability.

Western Blotting for VE-Cadherin Phosphorylation

Western blotting is used to detect and quantify the levels of phosphorylated VE-cadherin.

Materials:

-

HUVECs

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VE-cadherin (Tyr731), anti-total-VE-cadherin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed HUVECs in 6-well plates and grow to confluence.

-

Treat the cells with varying concentrations of this compound for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated VE-cadherin levels to total VE-cadherin and the loading control.

Immunoprecipitation of VE-Cadherin

Immunoprecipitation can be used to isolate VE-cadherin and its associated proteins to study phosphorylation in a more purified system.

Materials:

-

HUVEC lysates

-

Anti-VE-cadherin antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., modified RIPA buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

-

Pre-clear the HUVEC lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-VE-cadherin antibody overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using elution buffer and heat.

-

Analyze the eluted proteins by Western blotting as described above.

In Vitro Endothelial Permeability Assay

This assay measures the passage of a fluorescently labeled tracer across a confluent HUVEC monolayer, providing a functional readout of endothelial barrier integrity.

Materials:

-

Transwell inserts (e.g., 0.4 µm pore size)

-

HUVECs

-

This compound

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa)

-

Fluorescence plate reader

Protocol:

-

Seed HUVECs onto the upper chamber of Transwell inserts and allow them to form a confluent monolayer.

-

Treat the HUVEC monolayer with this compound for the desired time.

-

Add FITC-dextran to the upper chamber.

-

After a defined incubation period (e.g., 20-60 minutes), collect the medium from the lower chamber.[6]

-

Measure the fluorescence intensity of the medium from the lower chamber using a fluorescence plate reader.

-

An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.

Experimental and Logical Workflow

The investigation of this compound's effect on VE-cadherin phosphorylation follows a logical progression from cell culture to molecular analysis and functional assays.

Conclusion

This compound, through its inhibition of DPP-4 and subsequent enhancement of the SDF-1α/CXCR4 signaling axis, promotes the Src-mediated phosphorylation of VE-cadherin at Tyr731. This molecular event leads to the disruption of endothelial adherens junctions and an increase in vascular permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify these effects. A thorough understanding of this pathway is crucial for drug development professionals, as it highlights a potential mechanism through which DPP-4 inhibitors may impact vascular integrity, a consideration of particular importance in patient populations with underlying vascular pathologies. Further research is warranted to fully elucidate the long-term consequences of these findings in a clinical context.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Role of Diprotin A in augmenting the SDF-1α/CXCR4 signaling pathway.

An In-depth Technical Guide to the Role of Diprotin A in Augmenting the SDF-1α/CXCR4 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, and its cognate receptor, CXCR4, form a critical signaling axis involved in numerous physiological processes, including stem cell homing, angiogenesis, and immune responses.[1][2] The potency and duration of SDF-1α signaling are tightly regulated by the ectoenzyme dipeptidyl peptidase-IV (DPP-IV/CD26), which proteolytically inactivates SDF-1α.[3] Diprotin A (Ile-Pro-Ile) is a competitive inhibitor of DPP-IV.[4][5] By preventing the degradation of SDF-1α, Diprotin A effectively enhances the bioavailability of the active chemokine, thereby augmenting the downstream signaling cascade initiated by the SDF-1α/CXCR4 interaction. This guide provides a detailed examination of this mechanism, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved pathways.

Mechanism of Action: Diprotin A and SDF-1α Preservation

The primary mechanism by which Diprotin A augments the SDF-1α/CXCR4 axis is through the inhibition of DPP-IV.[6] DPP-IV is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue in the penultimate position.[1] The full-length, active form of SDF-1α is a substrate for DPP-IV. Cleavage by DPP-IV results in a truncated, inactive form of SDF-1α that is unable to effectively bind to and activate the CXCR4 receptor.[3]

Diprotin A acts as a specific inhibitor of DPP-IV's enzymatic activity.[4] By blocking DPP-IV, Diprotin A prevents the N-terminal truncation of SDF-1α, leading to a higher concentration and prolonged presence of the active chemokine in the cellular microenvironment. This increased availability of SDF-1α leads to enhanced and sustained activation of its receptor, CXCR4, and its downstream signaling pathways.[1][7]

Caption: Diprotin A inhibits DPP-IV, preventing SDF-1α inactivation and augmenting CXCR4 signaling.

The SDF-1α/CXCR4 Signaling Cascade

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding SDF-1α, activates multiple intracellular signaling pathways crucial for cell function.[8]

-

G-Protein Activation : SDF-1α binding induces a conformational change in CXCR4, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gαi family. The G-protein dissociates into its Gαi and Gβγ subunits.[9][10]

-

PI3K/Akt Pathway : The Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and anti-apoptosis.[2][11]

-

MAPK/ERK Pathway : CXCR4 activation can also stimulate the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is critical for cell proliferation, differentiation, and migration.[11][12]

-

JAK/STAT Pathway : SDF-1α binding can lead to the recruitment and activation of Janus kinases (JAKs), such as JAK2 and JAK3, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). This pathway is involved in gene transcription related to cell migration and myelopoiesis.[2][9]

-

Calcium Mobilization : Activation of phospholipase C (PLC) by the G-protein subunits leads to the generation of inositol trisphosphate (IP3), which triggers the release of intracellular calcium (Ca2+) stores, a key event in initiating chemotactic responses.[10][13]

Caption: Key signaling pathways activated by the SDF-1α/CXCR4 axis.

Quantitative Data on the Effects of Diprotin A

The augmentation of SDF-1α signaling by Diprotin A has been quantified in several studies, demonstrating significant biological effects both in vitro and in vivo.

Table 1: In Vitro Effects of Diprotin A on SDF-1α/CXCR4 Signaling

| Experiment Type | Cell Type | Diprotin A Concentration | Observed Effect | Quantitative Result | Citation(s) |

|---|---|---|---|---|---|

| Phosphorylation Assay | Human Endothelial Cells (hECs) | 100 µM | Increased phosphorylation of downstream effectors | Induced phosphorylation of Src (Tyr416) and VE-cadherin (Tyr731) | [4] |

| Chemotaxis Assay | Hematopoietic Stem/Progenitor Cells (HSCs/HPCs) | Not Specified | Enhanced chemotaxis towards SDF-1α | Significantly enhanced chemotactic response |[1] |

Table 2: In Vivo Effects of Diprotin A

| Animal Model | Diprotin A Dosage/Administration | Outcome Measured | Quantitative Result | Citation(s) |

|---|---|---|---|---|

| Irradiated NOD/SCID Mice | ≥2 µmol, single injection at time of transplant | Engraftment of human CD34+ peripheral blood cells | >3.4-fold enhancement of human cell engraftment | [3] |

| Immune Deficient Mice with Lung Injury | Not Specified | Retention of human bone marrow-derived cells in injured lungs | Increased cell retention by 30% | [1] |

| Diabetic Retinopathy Mouse Model | 70 µg/kg, intraperitoneal injection, twice daily for 7 days | Vascular leakage in the retina | Aggravated vascular leakage via augmented SDF-1α/CXCR4/Src/VE-cadherin signaling | [4][14] |

| Myocardial Infarction Model | Not Specified | Myocardial function and repair | Improved myocardial function when combined with CXCR4 overexpression |[1] |

Key Experimental Protocols

Assessing the impact of Diprotin A on the SDF-1α/CXCR4 axis involves several key experimental techniques.

Chemotaxis (Cell Migration) Assay

This assay measures the directional movement of cells towards a chemoattractant, such as SDF-1α. The Boyden chamber or Transwell® insert system is commonly used.[15][16]

Protocol Outline:

-

Insert Preparation : Coat the porous membrane of a Transwell® insert (e.g., 8 µm pore size) with an appropriate extracellular matrix protein if required.[15][17]

-

Chemoattractant : Add serum-free medium containing the chemoattractant (SDF-1α) to the lower chamber of the well. For control wells, add medium only.

-

Cell Seeding : Resuspend cells (e.g., CXCR4-expressing cells) in serum-free medium and add them to the upper chamber of the insert.[15] To test the effect of Diprotin A, cells can be pre-treated with the inhibitor, or it can be added to the system.

-

Incubation : Incubate the plate for a period sufficient to allow cell migration (e.g., 4-24 hours) at 37°C.[18]

-

Cell Removal : Remove non-migrated cells from the top surface of the membrane using a cotton swab.[17]

-

Staining & Quantification : Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet). Count the migrated cells in several fields of view using a microscope.

Caption: Standard workflow for quantifying cell migration using a Transwell assay.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following CXCR4 activation, a rapid downstream event.[19]

Protocol Outline:

-

Cell Loading : Incubate CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM) in an appropriate buffer. This allows the dye to enter the cells.[19][20]

-

Washing : Wash the cells to remove any extracellular dye.

-

Baseline Measurement : Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[19][21]

-

Stimulation : Inject a solution of SDF-1α into the cell suspension. To test inhibitors like Diprotin A (in a competitive binding context) or antagonists like AMD3100, pre-incubate the cells with the compound before adding SDF-1α.[19]

-

Signal Detection : Immediately after adding the agonist, continuously measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis : Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

Caption: General procedure for measuring SDF-1α-induced intracellular calcium mobilization.

ERK Phosphorylation Assay

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Protocol Outline (Western Blotting):

-

Cell Culture & Starvation : Culture cells to an appropriate confluency and then serum-starve them for several hours to reduce baseline ERK activation.[22]

-

Treatment : Treat cells with SDF-1α for a short period (e.g., 5-15 minutes). To assess the effect of Diprotin A, one would typically treat the system (e.g., co-culture with DPP-IV expressing cells) with Diprotin A prior to collecting the conditioned media containing SDF-1α.

-

Lysis : Immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis : Strip the membrane and re-probe with an antibody for total ERK as a loading control. Quantify band intensity using densitometry.[23] An increase in the p-ERK/total ERK ratio indicates pathway activation.[12]

Conclusion and Future Directions

Diprotin A robustly augments the SDF-1α/CXCR4 signaling axis by inhibiting the degrading enzyme DPP-IV. This mechanism enhances the biological effects of SDF-1α, including stem cell homing, migration, and survival. The quantitative data and experimental protocols provided herein offer a framework for researchers to investigate and leverage this interaction. The therapeutic potential of this approach is significant, particularly in regenerative medicine and cardiovascular repair, where mobilizing and recruiting stem and progenitor cells to sites of injury is paramount.[1] However, the finding that Diprotin A can also increase vascular leakage in pathological conditions like diabetic retinopathy highlights the need for targeted and context-specific application.[4] Future research should focus on optimizing the therapeutic window and developing delivery systems that localize the effects of DPP-IV inhibition to target tissues, thereby maximizing regenerative potential while minimizing off-target effects.

References

- 1. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diprotin A infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CXCR4 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 9. The chemokine SDF-1alpha triggers CXCR4 receptor dimerization and activates the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Role of SDF-1/CXCR4/CXCR7 in Neuronal Regeneration after Cerebral Ischemia [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. SDF1α/CXCR4 Signaling, via ERKs and the Transcription Factor Egr1, Induces Expression of a 67-kDa Form of Glutamic Acid Decarboxylase in Embryonic Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 16. Pathways implicated in stem cell migration: the SDF-1/CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Migration Assay | Xin Chen Lab [pharm.ucsf.edu]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Extracellular calcium increases CXCR4 expression on bone marrow-derived cells and enhances pro-angiogenesis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Endocytosis is required for CXC chemokine receptor type 4 (CXCR4)-mediated Akt activation and antiapoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Discovery and Origin of Diprotin A: A Technical Guide

An in-depth exploration of the discovery, microbial origin, and biochemical characterization of the dipeptidyl peptidase-IV inhibitor, Diprotin A.

This technical guide provides a comprehensive overview of Diprotin A, a tripeptide with significant scientific interest due to its inhibitory effects on the enzyme dipeptidyl peptidase-IV (DPP-IV). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the discovery, isolation, and mechanism of action of Diprotin A.

Discovery and Microbial Origin

Diprotin A was first reported in 1984 by Umezawa and his colleagues.[1] It was discovered as a result of a screening program aimed at finding microbial products with inhibitory activity against dipeptidyl aminopeptidase IV. The producing microorganism was identified as Bacillus cereus, a Gram-positive, rod-shaped, facultative anaerobic bacterium commonly found in soil and food.[1][2]

The initial discovery highlighted Diprotin A as a potent inhibitor of DPP-IV, an enzyme involved in the degradation of incretins, which are crucial for regulating blood glucose levels. This finding paved the way for further investigation into the therapeutic potential of Diprotin A and other DPP-IV inhibitors in metabolic diseases, particularly type 2 diabetes.

Physicochemical Properties

Diprotin A is a tripeptide with the amino acid sequence Ile-Pro-Ile (Isoleucyl-Prolyl-Isoleucine). Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₁N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 341.45 g/mol | --INVALID-LINK-- |

| CAS Number | 90614-48-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in water (to 100 mM), DMSO, and ethanol | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

Fermentation of Bacillus cereus for Diprotin A Production

The following is a generalized protocol for the fermentation of Bacillus cereus for the production of peptides like Diprotin A, based on optimized conditions for this bacterial species.[3][4][5][6][7]

3.1.1. Media Composition

A suitable medium for peptide production by Bacillus cereus would typically include:

| Component | Concentration (g/L) |

| Peptone | 10-20 |

| Yeast Extract | 5-10 |

| Glucose | 5-10 |

| NaCl | 5 |

| MgSO₄·7H₂O | 0.5 |

| K₂HPO₄ | 1 |

3.1.2. Fermentation Parameters

| Parameter | Optimal Range |

| Temperature | 30-37 °C |

| pH | 7.0-8.0 |

| Agitation | 150-200 rpm |

| Inoculum Size | 2-5% (v/v) of a 24-hour seed culture |

| Fermentation Time | 48-72 hours |

3.1.3. Workflow

Fermentation workflow for Diprotin A production.

Isolation and Purification of Diprotin A

The following is a general procedure for the isolation and purification of peptides from Bacillus cereus culture supernatant, adapted from methodologies for similar microbial peptides.[8][9]

-

Acidification and Centrifugation: Adjust the pH of the culture supernatant to 3.0 with HCl. Centrifuge at 10,000 x g for 20 minutes to remove precipitated proteins.

-

Adsorption Chromatography: Apply the supernatant to a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20).

-

Elution: Wash the column with deionized water, followed by a stepwise elution with increasing concentrations of methanol or ethanol in water.

-

Gel Filtration Chromatography: Concentrate the active fractions and apply to a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC on a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

-

Lyophilization: Lyophilize the purified fractions to obtain Diprotin A as a white powder.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

The inhibitory activity of Diprotin A on DPP-IV can be determined using a fluorometric assay.[10][11][12][13]

3.3.1. Reagents and Materials

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)

-

Assay Buffer: Tris-HCl (pH 7.5)

-

Diprotin A (test inhibitor)

-

Known DPP-IV inhibitor (positive control, e.g., Sitagliptin)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

3.3.2. Assay Protocol

-

Prepare serial dilutions of Diprotin A in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer to the blank wells, 40 µL to the control wells, and 40 µL of the Diprotin A dilutions to the sample wells.

-

Add 10 µL of the DPP-IV enzyme solution to the control and sample wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at Ex/Em = 360/460 nm.

-

Calculate the percent inhibition for each concentration of Diprotin A and determine the IC₅₀ value.

| Parameter | Value | Reference |

| IC₅₀ for DPP-IV | 1.1 µg/mL | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

Diprotin A exerts its biological effects primarily through the inhibition of DPP-IV. DPP-IV is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Diprotin A prevents the degradation of these incretins, thereby prolonging their activity and enhancing insulin secretion in a glucose-dependent manner.

Impact on the SDF-1α/CXCR4 Signaling Axis

DPP-IV is also known to cleave and inactivate the chemokine Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12).[14][15] SDF-1α plays a crucial role in cell migration, proliferation, and survival through its interaction with the CXCR4 receptor.[9][16][17][18][19][20] By inhibiting DPP-IV, Diprotin A can potentiate the effects of SDF-1α.

Diprotin A potentiates SDF-1α signaling by inhibiting DPP-IV-mediated cleavage.

Modulation of VE-Cadherin Phosphorylation

Recent studies have shown that DPP-IV inhibitors, including Diprotin A, can influence vascular permeability through the modulation of Vascular Endothelial (VE)-cadherin phosphorylation.[14][15][21][22] This effect is also linked to the potentiation of the SDF-1α/CXCR4 axis, which can lead to the activation of Src kinase and subsequent phosphorylation of VE-cadherin.

Mechanism of Diprotin A-induced VE-cadherin phosphorylation.

Conclusion

Diprotin A, a natural tripeptide originating from Bacillus cereus, continues to be a valuable tool for researchers studying the physiological roles of DPP-IV. Its discovery has not only contributed to our understanding of incretin biology but has also opened avenues for investigating the broader implications of DPP-IV inhibition in various cellular processes, including inflammation, immune response, and vascular biology. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this promising area.

References

- 1. Diprotins A and B, inhibitors of dipeptidyl aminopeptidase IV, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of fermentation conditions of phospholipase D from Bacillus cereus [manu61.magtech.com.cn]

- 5. Study on Optimizing Nutrition and Fermentation Conditions for Compound Bacillus spp. [scirp.org]

- 6. Optimizing the fermentation conditions and enhanced production of keratinase from Bacillus cereus isolated from halophilic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Isolation of two new related peptide antibiotics, cerexins A and B (studies on antibiotics from the genus Bacillus. I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. abcam.com [abcam.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Role of SDF-1/CXCR4/CXCR7 in Neuronal Regeneration after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Diprotin A TFA Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diprotin A TFA: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of Diprotin A trifluoroacetate (TFA), a potent inhibitor of dipeptidyl peptidase IV (DPP-IV). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical characteristics, biological functions, and the experimental methodologies used to evaluate its effects.

Chemical Structure and Properties

Diprotin A TFA, also known as Ile-Pro-Ile TFA, is a synthetic tripeptide. The trifluoroacetate salt form enhances its stability and solubility for research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | Ile-Pro-Ile TFA | [1][2] |

| Molecular Formula | C₁₉H₃₂F₃N₃O₆ | [1] |

| Molecular Weight | 455.47 g/mol | [1][3] |

| CAS Number | 209248-71-5 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Purity | >98% | [4] |

| Solubility | Water: ≥ 77.5 mg/mL (170.15 mM)[1][2], PBS: 100 mg/mL (219.55 mM) (requires sonication)[1][5] | |

| Storage Conditions | Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month.[1][2] |

Mechanism of Action and Biological Effects

Diprotin A is a well-characterized inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism by inactivating incretins.[6] By inhibiting DPP-IV, Diprotin A helps to regulate blood glucose levels.[6]

Recent studies have elucidated a significant role for Diprotin A in modulating vascular permeability through the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[1][2][7] It has been shown to increase the phosphorylation of Src and vascular endothelial-cadherin (VE-cadherin) in human endothelial cells.[1][8] This phosphorylation event disrupts endothelial cell-to-cell junctions, leading to increased vascular leakage.[1][2] These effects are reported to be attenuated by the presence of a CXCR4 blocker or a Src inhibitor.[1][2]

In preclinical models, Diprotin A has been observed to increase retinal vascularity and leakage in a model of retinopathy of prematurity.[2][7] Furthermore, in a murine model of diabetic retinopathy, it was found to enhance the phosphorylation of Src and VE-cadherin, thereby aggravating vascular leakage in the retina.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments investigating the effects of this compound, based on published research.

In Vitro Endothelial Cell Permeability Assay

This protocol details the investigation of Diprotin A's effect on human endothelial cells.

1. Cell Culture:

-

Human endothelial cells (hECs) are cultured in standard endothelial growth medium supplemented with growth factors and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

-

hECs are treated with Diprotin A at a concentration of 100 µM.[8]

-

For inhibitor studies, cells are pre-treated with a CXCR4 blocker (e.g., AMD3100) or a Src inhibitor (e.g., PP2) for 30 minutes prior to the addition of Diprotin A.[8]

3. Western Blot for Phosphorylation Analysis:

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for phosphorylated Src (Tyr416) and phosphorylated VE-cadherin (Tyr731).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence detection system.

4. Immunofluorescence for Cell Junctions:

-

hECs grown on coverslips are treated as described above.

-

Cells are fixed, permeabilized, and blocked.

-

Staining is performed using an antibody against VE-cadherin, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a confocal microscope to visualize the integrity of cell-to-cell junctions.

5. Transwell Endothelial Permeability Assay:

-

hECs are seeded onto the upper chamber of a transwell insert and allowed to form a monolayer.

-

After treatment with Diprotin A, a tracer molecule (e.g., FITC-dextran) is added to the upper chamber.

-

The amount of tracer that leaks into the lower chamber over a specific time period is quantified by measuring fluorescence, providing a measure of endothelial permeability.

In Vivo Murine Model of Diabetic Retinopathy

This protocol outlines the methodology for studying the effects of Diprotin A in a diabetic mouse model.

1. Induction of Diabetes:

-

Diabetes is induced in mice (e.g., C57BL/6J) via intraperitoneal injection of streptozotocin (STZ).

-

Blood glucose levels are monitored, and mice with sustained hyperglycemia are selected for the study.

2. Diprotin A Administration:

-

Diabetic mice are treated with intraperitoneal injections of Diprotin A at a dosage of 70 μg/kg, administered twice daily for 7 days.[8]

3. Assessment of Retinal Vascular Leakage:

-

Retinal vascular permeability is assessed using methods such as the Evans blue dye leakage assay or by quantifying the extravasation of fluorescently labeled dextran.

-

For Evans blue, the dye is injected intravenously, allowed to circulate, and then the retinas are dissected, and the amount of extravasated dye is quantified spectrophotometrically.

4. Analysis of Retinal Protein Phosphorylation:

-

Following the treatment period, mice are euthanized, and their retinas are dissected.

-

Retinal tissue is homogenized, and protein extracts are prepared.

-

Western blotting is performed as described in the in vitro protocol to determine the phosphorylation status of Src and VE-cadherin in the retinal tissue.

References

- 1. Diabetic retinopathy: retina-specific methods for maintenance of diabetic rodents and evaluation of vascular histopathology and molecular abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.1. Mouse model of Diabetes [bio-protocol.org]

- 4. VE-cadherin Signaling Induces EB3 Phosphorylation to Suppress Microtubule Growth and Assemble Adherens Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. VE-Cadherin Status as an Indicator of Microvascular Permeability | Springer Nature Experiments [experiments.springernature.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

Diprotin A TFA CAS number 209248-71-5.

An In-Depth Technical Guide to Diprotin A TFA (CAS: 209248-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprotin A is a tripeptide (Ile-Pro-Ile) originally isolated from Bacillus cereus that functions as a potent and competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[1][2] The trifluoroacetate (TFA) salt, identified by CAS number 209248-71-5, is a common formulation used in research settings to improve the handling and solubility of the peptide.[3][4][5] DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[6][7] By inhibiting DPP-IV, Diprotin A prolongs the activity of these incretins, making it a valuable tool for research in type 2 diabetes, stem cell biology, and vascular permeability.[1][8][9]

Physicochemical Properties

The properties of Diprotin A and its TFA salt are crucial for experimental design, including solvent selection and storage conditions.

| Property | Diprotin A | This compound |

| CAS Number | 90614-48-5[8] | 209248-71-5[3] |

| Sequence | H-Ile-Pro-Ile-OH (IPI)[5][8] | H-Ile-Pro-Ile-OH • TFA |

| Molecular Formula | C₁₇H₃₁N₃O₄[8][10][11] | C₁₉H₃₂F₃N₃O₆[3] |

| Molecular Weight | 341.45 g/mol [8][10][11] | 455.47 g/mol [3] |

| Purity | ≥95% to ≥98% (HPLC)[8][10][11] | Varies by supplier |

| Appearance | White to off-white crystalline solid[10] | Lyophilized powder[5] |

| Solubility | Soluble in water (up to 100 mM), DMSO (~25 mg/mL), DMF (~33 mg/mL), and ethanol (~10 mg/mL).[8][10][12] | Enhanced solubility in aqueous solutions.[5] |

| Storage | Store at -20°C for long-term stability (≥4 years).[8][9][10] Aqueous solutions should be used within a day.[10] | Store lyophilized powder at or below -20°C.[3][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3][12] |

Mechanism of Action

Diprotin A exhibits its biological effects primarily through the inhibition of DPP-IV, which in turn modulates multiple signaling pathways.

Inhibition of DPP-IV and Regulation of the Incretin System

DPP-IV is the primary enzyme responsible for the degradation and inactivation of incretin hormones, GLP-1 and GIP, which are crucial for maintaining glucose homeostasis.[7] These hormones are released from the gut in response to nutrient intake and stimulate glucose-dependent insulin secretion from pancreatic β-cells.[6][13] Diprotin A competitively inhibits DPP-IV, preventing the cleavage of GLP-1 and GIP.[1][8] This extends the half-life of active incretins, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[13]

Modulation of Vascular Permeability

Beyond its role in glucose metabolism, Diprotin A has been shown to influence vascular permeability.[8][12] Studies indicate that it can induce the phosphorylation of Src kinase and vascular endothelium (VE)-cadherin.[8][12] This action disrupts endothelial cell junctions and increases vascular leakage in the retina, a process mediated by the augmentation of the SDF-1α/CXCR4 signaling pathway.[12]

Quantitative Biological Data

The inhibitory potency of Diprotin A against DPP-IV has been quantified in various studies, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

| Parameter | Value | Organism/System | Reference |

| IC₅₀ | 1.1 µg/mL (~3.22 µM) | Not Specified | [9] |

| IC₅₀ | 1.543 µg/mL (~4.52 µM) | Not Specified | [14] |

| IC₅₀ | 0.5 mg/mL (~1464 µM) | Not Specified | [15] |

Note: IC₅₀ values can vary significantly based on assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is a representative method for screening DPP-IV inhibitors like Diprotin A, adapted from commercially available kits and published methods.[14][15][16]

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[16]

-

Dilute human recombinant DPP-IV enzyme in the assay buffer to the desired final concentration (e.g., 17.34 µU/µL).[15]

-

Prepare a stock solution of the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC).[16]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.[12]

-

-

Assay Procedure (96-well plate format):

-

Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the Diprotin A dilution to triplicate wells.[16]

-

100% Activity Control: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the solvent vehicle.[16]

-

Background Wells: Add 40 µL of assay buffer and 10 µL of the solvent vehicle (no enzyme).[16]

-

-

Incubation: Incubate the plate at 37°C for 10-20 minutes.[15]

-

Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Read the fluorescence using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each Diprotin A concentration using the formula: % Inhibition = [1 - (Inhibitor Sample Rate / Control Rate)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

In Vivo Vascular Permeability Study in Mice

This protocol is based on a study investigating the effects of Diprotin A on retinal vascular leakage.[12]

Methodology:

-

Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).

-

Compound Administration:

-

Assessment of Vascular Leakage (Evans Blue Assay):

-

At the end of the treatment period, anesthetize the mice.

-

Inject Evans blue dye (a fluorescent tracer that binds to albumin) intravenously and allow it to circulate for a specified time (e.g., 2 hours).

-

Perfuse the animals with saline to remove intravascular dye.

-

Dissect the retinas and incubate them in formamide to extract the extravasated dye.

-

Quantify the extracted dye by measuring its absorbance or fluorescence and normalize it to the dry weight of the tissue.

-

-

Molecular Analysis:

-

Collect retinal tissue from a separate cohort of treated and control animals.

-

Prepare protein lysates for Western blot analysis to measure the phosphorylation levels of Src and VE-cadherin.[12]

-

Research Applications

-

Diabetes Research: As a potent DPP-IV inhibitor, Diprotin A is a standard control compound for screening new anti-diabetic drugs and for studying the physiological roles of the incretin system.[14]

-

Stem Cell Biology: Diprotin A has been shown to increase the number of viable long-term repopulating hematopoietic stem cells when harvesting mouse bone marrow.[8][9] It also enhances the chemotaxis of embryonic stem cells.[9]

-

Vascular Biology: The compound is used to investigate signaling pathways involved in vascular permeability and endothelial barrier function, particularly in the context of diabetic retinopathy.[12]

References

- 1. Diprotin A | C17H31N3O4 | CID 94701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (Ile-Pro-Pro (TFA)) Datasheet DC Chemicals [dcchemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Diprotin A peptide [novoprolabs.com]

- 6. Dipeptidyl peptidase-4 and GLP-1 interplay in STC-1 and GLUTag cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. peptidepharma.com [peptidepharma.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Dipeptidyl Peptidase IV Inhibitor I Diprotin A [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. phcogrev.com [phcogrev.com]

- 14. researchgate.net [researchgate.net]

- 15. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

In-Depth Technical Guide: Physicochemical Properties and Synthetic Approaches for the Bioactive Tripeptide Ile-Pro-Ile TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile) in its trifluoroacetic acid (TFA) salt form. The document details its molecular weight, provides in-depth experimental protocols for its synthesis and characterization, and illustrates its mechanism of action as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor.

Quantitative Data Summary

A clear understanding of the molecular properties of Ile-Pro-Ile and its common salt form is fundamental for its application in research and development. The following table summarizes the key molecular weights.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Isoleucine (Ile) | C₆H₁₃NO₂ | 131.17 |

| Proline (Pro) | C₅H₉NO₂ | 115.13 |

| Ile-Pro-Ile Peptide | C₁₇H₃₁N₃O₄ | 357.45 |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02[1] |

| Ile-Pro-Ile TFA Salt | C₁₉H₃₂F₃N₃O₆ | 471.47 |

Note: The molecular weight of the Ile-Pro-Ile peptide was calculated by summing the molecular weights of its constituent amino acids and subtracting the mass of two water molecules (18.02 g/mol each) lost during the formation of the two peptide bonds.

Experimental Protocols

The synthesis, purification, and characterization of Ile-Pro-Ile require precise and well-defined methodologies. The following sections provide detailed protocols for these critical steps.

Solid-Phase Peptide Synthesis (SPPS) of Ile-Pro-Ile

This protocol outlines the manual synthesis of the Ile-Pro-Ile peptide using the widely adopted Fmoc/tBu strategy.

Materials:

-

Fmoc-Ile-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Ile-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Isoleucine by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Proline Coupling:

-

Pre-activate Fmoc-Pro-OH by dissolving it with DIC and OxymaPure in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Isoleucine Coupling:

-

Repeat the Fmoc deprotection step to remove the protecting group from the newly added Proline.

-

Pre-activate Fmoc-Ile-OH with DIC and OxymaPure in DMF.

-

Add the activated Isoleucine solution to the resin and let it react for 2 hours.

-

Perform a Kaiser test to ensure complete coupling and wash the resin.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Isoleucine using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Centrifuge and wash the precipitate with cold ether, then dry it under a vacuum. The crude peptide is now ready for purification.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the purification of the crude Ile-Pro-Ile peptide.

Instrumentation and Materials:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude Ile-Pro-Ile peptide dissolved in Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%).

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

-

Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector (typically at 214 nm or 280 nm).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Ile-Pro-Ile TFA salt as a white powder.

Characterization by Mass Spectrometry

This protocol outlines the confirmation of the molecular weight of the purified Ile-Pro-Ile peptide.

Instrumentation and Materials:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

-

Purified Ile-Pro-Ile TFA salt

-

Appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified peptide in the appropriate solvent.

-

Mass Spectrometry Analysis:

-

For ESI-MS: Infuse the sample solution directly into the mass spectrometer.

-

For MALDI-TOF MS: Co-crystallize the peptide sample with a suitable matrix on a target plate and analyze.

-

-

Data Analysis: Acquire the mass spectrum and identify the peak corresponding to the protonated molecular ion [M+H]⁺ of the Ile-Pro-Ile peptide. The expected m/z value would be approximately 358.45.

Mechanism of Action: DPP-IV Inhibition

The tripeptide Ile-Pro-Ile is a known potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[2][3] DPP-IV is responsible for the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP). By inhibiting DPP-IV, Ile-Pro-Ile increases the bioavailability of these incretins, leading to enhanced insulin secretion and improved glucose control.

Caption: Mechanism of Ile-Pro-Ile as a DPP-IV inhibitor.

The workflow for synthesizing and verifying Ile-Pro-Ile is a multi-step process that ensures the final product is of high purity and has the correct molecular identity.

Caption: Workflow for Ile-Pro-Ile synthesis and verification.

References

- 1. quora.com [quora.com]

- 2. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of Diprotin A TFA for research.

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Diprotin A trifluoroacetate (TFA), a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV). This document outlines its commercial availability, key technical data, and detailed experimental protocols for its application in research settings.

Introduction to Diprotin A TFA

Diprotin A is a tripeptide (Ile-Pro-Ile) that acts as a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. By inhibiting DPP-IV, Diprotin A prevents the degradation of various physiological substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as the chemokine Stromal Cell-Derived Factor-1α (SDF-1α). The trifluoroacetate salt of Diprotin A is a common formulation for research use, offering stability and solubility.

The inhibition of DPP-IV by Diprotin A has significant implications for various physiological processes. In the context of glucose metabolism, preventing the degradation of GLP-1 and GIP enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it a tool for studying type 2 diabetes.[1][2] Furthermore, the stabilization of SDF-1α has been shown to modulate the SDF-1α/CXCR4 signaling axis, which plays a crucial role in stem cell homing, immune responses, and, notably, vascular permeability.[1][3][4][5]

Commercial Suppliers of this compound

This compound is available from several commercial suppliers for research purposes. The following table summarizes key information from some of the major vendors. Please note that purity, price, and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities | Storage |

| MedChemExpress | HY-111174A[6] | ≥98%[1] | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[1] | Powder: -20°C (2 years); In solvent: -80°C (6 months)[1] |

| Tocris Bioscience | 6019[7] | ≥98% (HPLC)[8] | 10 mg, 50 mg | -20°C[8] |

| Cayman Chemical | 28014[9] | ≥98%[9] | 5 mg, 10 mg, 25 mg | -20°C[9] |

| DC Chemicals | DC12269[10] | Not specified | Not specified | Powder: -20°C (2 years); In DMSO: -80°C (6 months)[10] |

| GlpBio | GC31414[11] | Not specified | Not specified | -20°C[11] |

| ChemScene | CS-0077835 | ≥98% | 5 mg, 10 mg, 50 mg, 100 mg, 250 mg | Powder: -20°C (3 years); In solvent: -80°C (6 months) |

| Santa Cruz Biotechnology | sc-300615 | Not specified | 10 mg, 50 mg | -20°C |

Quantitative Data

This section provides a summary of the key quantitative data for this compound, including its chemical properties, solubility, and biological activity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₁N₃O₄ · C₂HF₃O₂ | [10] |

| Molecular Weight | 455.47 g/mol | [10][11] |

| CAS Number | 209248-71-5 | [1][4][10] |

| Appearance | White to off-white solid | [12] |

| Sequence | Ile-Pro-Ile | [2][12] |

Solubility

| Solvent | Solubility | Source |

| Water | ≥ 77.5 mg/mL (170.15 mM) | [5][11] |

| PBS (pH 7.2) | ~10 mg/mL | [9] |

| DMSO | ~25 mg/mL | [9] |

| Ethanol | ~10 mg/mL | [9] |

Note: For aqueous stock solutions, it is recommended to filter-sterilize the solution and store it in aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Biological Activity (IC₅₀)

| Target | IC₅₀ | Cell Line/Assay Conditions | Source |

| DPP-IV | 1.1 µg/mL | Not specified | [12] |

| DPP-IV | 1.543 µg/mL | In vitro enzymatic assay |

Signaling Pathway of Diprotin A in Vascular Permeability

Diprotin A's effect on vascular permeability is primarily mediated through its inhibition of DPP-IV and the subsequent stabilization of SDF-1α. The increased levels of active SDF-1α lead to the activation of its receptor, CXCR4, on endothelial cells. This triggers a downstream signaling cascade involving the activation of Src kinase, which in turn phosphorylates VE-cadherin at tyrosine residues. The phosphorylation of VE-cadherin disrupts adherens junctions between endothelial cells, leading to increased vascular permeability.[1][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature for determining the inhibitory activity of Diprotin A on DPP-IV.[13][14][15][16][17]

Workflow:

Materials:

-

DPP-IV enzyme (human recombinant)

-

Fluorogenic DPP-IV substrate (e.g., H-Gly-Pro-AMC)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[17]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in water or assay buffer. Perform serial dilutions to obtain a range of concentrations for testing.

-

Dilute the DPP-IV enzyme to the desired working concentration in cold assay buffer.

-

Prepare the DPP-IV substrate solution in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to the respective wells:

-

Blank wells: Assay buffer.

-

Control wells (100% activity): Assay buffer or solvent used for Diprotin A.

-

Test wells: Diluted Diprotin A solutions.

-

-

Add the diluted DPP-IV enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the DPP-IV substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence intensity with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17]

-

Subtract the fluorescence of the blank wells from all other wells.

-

Calculate the percent inhibition for each concentration of Diprotin A using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] * 100

-

Plot the percent inhibition against the logarithm of the Diprotin A concentration and determine the IC₅₀ value using non-linear regression analysis.

-

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes a modified Miles assay to assess changes in vascular permeability in mice following treatment with Diprotin A.[18][19][20][21][22]

Workflow:

Materials:

-

This compound

-

Evans Blue dye

-

Sterile PBS

-

Formamide

-

Anesthetic

-

Mice (e.g., C57BL/6)

Procedure:

-

Animal Treatment:

-

Administer this compound to mice via the desired route (e.g., intraperitoneal injection at a dose of 70 µg/kg, twice daily for 7 days).[12]

-

-

Dye Injection:

-

Prepare a sterile 0.5% solution of Evans Blue dye in PBS.

-

Anesthetize the mice.

-

Inject the Evans Blue solution intravenously via the tail vein.

-

-

Dye Circulation and Tissue Collection:

-

Allow the dye to circulate for a defined period (e.g., 30 minutes).

-

Euthanize the mice and perform cardiac perfusion with PBS to flush out the intravascular dye.

-

Dissect the tissues of interest.

-

-

Dye Extraction and Quantification:

-

Weigh the dissected tissues.

-

Incubate the tissues in formamide (e.g., at 55°C for 24-48 hours) to extract the Evans Blue dye.[21]

-

Centrifuge the samples to pellet tissue debris.

-

Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.

-

Calculate the amount of extravasated dye per gram of tissue using a standard curve of Evans Blue in formamide.

-

Western Blot for VE-Cadherin Phosphorylation

This protocol outlines the steps to detect the phosphorylation of VE-cadherin in endothelial cells treated with Diprotin A.[23][24][25][26][27]

Workflow:

Materials:

-

Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VE-cadherin (specific to a tyrosine site, e.g., Tyr731), anti-total-VE-cadherin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

ECL substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture endothelial cells to confluence.

-

Treat the cells with this compound at the desired concentration and for the appropriate time (e.g., 100 µM for 30 minutes).[12]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-VE-cadherin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-